molecular formula C22H23N3O5S2 B5087526 [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE

Cat. No.: B5087526
M. Wt: 473.6 g/mol
InChI Key: JMOIARUMCOUQHW-UHFFFAOYSA-N
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Description

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a carbamoyl group, a methylsulfanyl group, and a phenylformamido group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE typically involves multi-step organic reactions Subsequent steps involve the addition of the carbamoyl group and the formation of the butanoate ester

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE can be compared with similar compounds such as:

Properties

IUPAC Name

[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-29-15-8-9-16-18(12-15)32-22(24-16)25-19(26)13-30-21(28)17(10-11-31-2)23-20(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOIARUMCOUQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C(CCSC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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